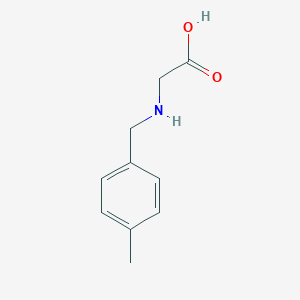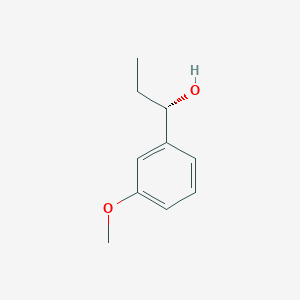
5-(o-Methoxyphenoxy)-4,6-dihydroxy-2-(4-pyridyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine” has a molecular formula of C16H11Cl2N3O2 and a molecular weight of 348.18 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 2 oxygen atoms .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
A foundational aspect of the research on compounds related to 5-(o-Methoxyphenoxy)-4,6-dihydroxy-2-(4-pyridyl)pyrimidine involves their synthesis and potential therapeutic applications. Research into related pyrimidine derivatives has demonstrated their broad pharmacological activities, including antiviral, antifungal, antibacterial, and anti-inflammatory effects. Pyrimidines are aromatic heterocyclic compounds with two nitrogen atoms at positions 1 and 3 of the six-membered ring, and they play a vital role in medicinal chemistry due to their wide range of biological activities. This has led to significant interest in the synthesis, structure-activity relationships (SARs), and development of pyrimidine derivatives as potential therapeutic agents (Rashid et al., 2021).
Environmental Impact
Methoxyphenols, closely related to the o-Methoxyphenoxy component of the compound, are known for their role as biomass burning tracers and have been studied for their atmospheric reactivity. These compounds undergo various gas-phase, particle-phase, and aqueous-phase reactions, contributing to secondary organic aerosol (SOA) formation. Understanding the atmospheric reactivity of methoxyphenols can provide insights into the environmental impact of related compounds and their degradation pathways (Liu et al., 2022).
Optoelectronic Applications
The research into pyrimidine and related heterocyclic compounds extends beyond medicinal chemistry into the field of optoelectronics. Quinazolines and pyrimidines, due to their electronic properties, have been explored for their potential in developing materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This highlights the versatility of pyrimidine derivatives in the creation of novel optoelectronic materials, opening avenues for the application of 5-(o-Methoxyphenoxy)-4,6-dihydroxy-2-(4-pyridyl)pyrimidine in technology (Lipunova et al., 2018).
Biological Significance
Pyrimidine derivatives, including those similar to 5-(o-Methoxyphenoxy)-4,6-dihydroxy-2-(4-pyridyl)pyrimidine, have been extensively studied for their biological significance. They have been found to exhibit a range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The development and study of pyrimidine analogs have provided valuable insights into their mechanisms of action and potential therapeutic uses, underscoring the importance of this class of compounds in drug discovery and development (JeelanBasha & Goudgaon, 2021).
Propiedades
IUPAC Name |
4-hydroxy-5-(2-methoxyphenoxy)-2-pyridin-4-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-22-11-4-2-3-5-12(11)23-13-15(20)18-14(19-16(13)21)10-6-8-17-9-7-10/h2-9H,1H3,(H2,18,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVWOEIXJJCKJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(N=C(NC2=O)C3=CC=NC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(o-Methoxyphenoxy)-4,6-dihydroxy-2-(4-pyridyl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

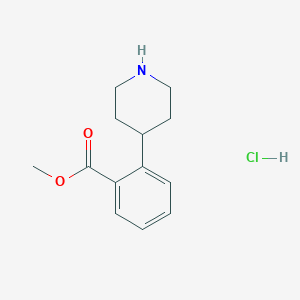


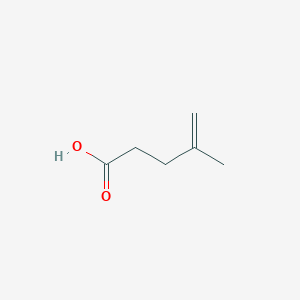
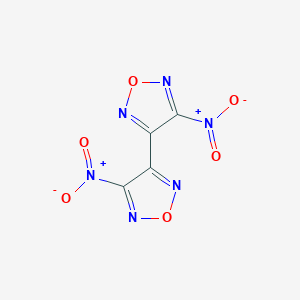
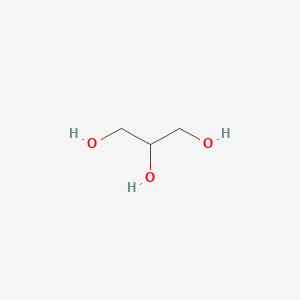
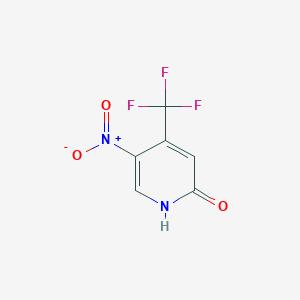

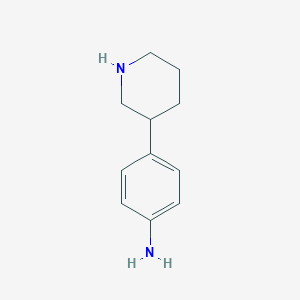
![2,5,8-Tri-tert-butyl-5,8-dihydro-2H-dipyrrolo[3,4-e:3',4'-g]isoindole](/img/structure/B168731.png)


